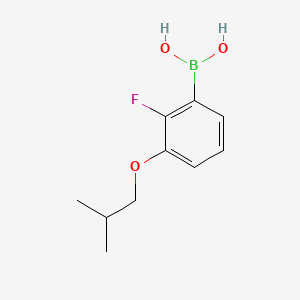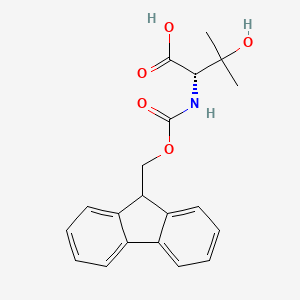
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid
Vue d'ensemble
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.39. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biomedical Engineering: Hydrogel Formation
Scientific Field
Biomedical Engineering Application Summary: This compound is utilized in the formation of hydrogels, which are three-dimensional networks capable of holding large amounts of water while maintaining structure due to physical or chemical cross-linking of individual polymer chains. Methods of Application:
- Synthesis: The compound is synthesized with additional Fmoc moieties to induce pH-controlled gelation .
- Gelation Process: The pH-controlled ambidextrous gelation is significant, allowing for hydrogelation at different pH values as well as organogelation .
- Characterization: Biophysical methods such as spectroscopic analyses are used to characterize the gels . Results Summary: The hydrogels exhibit high thermal stability (approximately 100°C), thixotropic properties, and mechanical stability. They also show potential for dye removal, cell viability, and drug delivery applications .
Tissue Engineering: Scaffold Development
Scientific Field
Tissue Engineering Application Summary: Fmoc derivatives are used to create self-supporting hydrogels that act as scaffolds for tissue engineering, supporting cell adhesion, survival, and duplication . Methods of Application:
- Peptide Synthesis: Analogues of the compound are synthesized with aromatic portions like the Fmoc group .
- Gelification: The balance among aggregation forces within the peptide sequences allows for gelification suitable for tissue engineering . Results Summary: The Fmoc-K3 hydrogel, with a rigidity of G’ = 2526 Pa, fully supports cell adhesion and proliferation, making it a potential material for tissue engineering applications .
Biotechnology: Drug Delivery Systems
Scientific Field
Biotechnology Application Summary: The compound’s derivatives are explored for their potential in creating peptide-based hydrogels for drug delivery systems. Methods of Application:
- Hydrogel Preparation: Peptides are derivatized with Fmoc groups to form hydrogels in aqueous solutions .
- Structural Characterization: The structural properties are characterized to ensure suitability for drug delivery . Results Summary: The hydrogels formed are biocompatible and suitable for delivering drugs, with the ability to create a physiologically relevant environment for in vitro experiments .
Chemical Engineering: Catalysis and Nanoreactors
Scientific Field
Chemical Engineering Application Summary: Fmoc-functionalized amino acids are used in applications such as chemical catalysis and the development of nanoreactors. Methods of Application:
- Catalyst Design: The compound is incorporated into systems to facilitate chemical reactions .
- Nanoreactor Construction: It is used to construct nanoreactors for various reactions . Results Summary: The applications cover a range of uses including optical engineering, wound treatments, and energy harvesting, demonstrating versatility in chemical engineering .
Material Science: Biocompatible Coatings
Scientific Field
Material Science Application Summary: The compound is applied in the development of biocompatible coatings for various surfaces. Methods of Application:
- Coating Process: The compound is used to create coatings that are compatible with biological tissues .
- Application Techniques: Techniques such as spin coating or dip coating are employed to apply the material . Results Summary: The coatings are used in optoelectronics, as immuno-responsive agents, and in absorbent systems for oil/water separation, showcasing the compound’s adaptability in material science applications .
Environmental Science: Dye Removal and Water Treatment
Scientific Field
Environmental Science Application Summary: The compound’s hydrogels are investigated for their dye removal properties and potential in water treatment processes. Methods of Application:
- Dye Adsorption: The hydrogels are used to adsorb dyes from aqueous solutions .
- Water Treatment: The gels are applied in systems designed for oil/water separation . Results Summary: The hydrogels demonstrate high kinetic and mechanical stability, making them suitable for environmental applications such as dye removal and water treatment .
These applications highlight the versatility and potential of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid in various scientific fields, offering innovative solutions across a spectrum of research and industrial challenges. The detailed descriptions and results provide a glimpse into the compound’s multifaceted role in advancing scientific research and applications.
Nanotechnology: Nanofiber and Nanovesicle Formation
Scientific Field
Nanotechnology Application Summary: This compound is integral in the formation of nanofibers and nanovesicles, which are used as catalysts and in drug delivery systems. Methods of Application:
- Co-assembly: The compound is co-assembled with other elements like phthalocyanine to form nanovesicles .
- Nanofiber Formation: It is also used to create nanofibers through self-assembly processes . Results Summary: These nanostructures have been shown to be effective in catalysis and as hydrogelators for drug delivery, with the potential for antibacterial applications .
Pharmacology: Antibacterial Agents
Scientific Field
Pharmacology Application Summary: Derivatives of the compound are explored for their antibacterial properties. Methods of Application:
- Synthesis: The compound is synthesized and tested for antibacterial efficacy .
- Application: It is applied to bacterial cultures to assess the inhibition of growth . Results Summary: The Fmoc-amino acids have shown effectiveness as antibacterial agents, providing a new avenue for antibiotic development .
Materials Chemistry: Hybrid Material Development
Scientific Field
Materials Chemistry Application Summary: The compound is used to create hybrid materials with inorganic and organic nanoparticles, such as graphene oxide. Methods of Application:
- Hybridization: The compound is combined with nanoparticles to form new materials .
- Characterization: These materials are characterized for their chemical and physical properties . Results Summary: The resulting hybrid materials have diverse applications, including in optoelectronics and as environmental sensors .
Biochemistry: Peptide Nucleic Acid (PNA) Conjugation
Scientific Field
Biochemistry Application Summary: The compound is utilized for the modification and derivatization with bioactive molecules, including peptide nucleic acids (PNAs). Methods of Application:
- Conjugation: The Fmoc moiety introduces chemical functions that are useful for conjugation with PNAs .
- Synthesis: The conjugated compounds are synthesized for targeted applications . Results Summary: These conjugates are promising for various biomedical applications, including diagnostics and targeted drug delivery .
Analytical Chemistry: Sensing Applications
Scientific Field
Analytical Chemistry Application Summary: Fmoc-amino acids are used in the development of sensors for various analytes. Methods of Application:
- Sensor Design: The compound is incorporated into sensor designs for specific target analytes .
- Detection: The sensors are tested for their sensitivity and specificity . Results Summary: The sensors developed using these compounds have shown potential in applications such as cell culturing and environmental monitoring .
Environmental Engineering: Oil/Water Separation
Scientific Field
Environmental Engineering Application Summary: The hydrogels formed from the compound are applied in oil/water separation processes. Methods of Application:
- Adsorption: The hydrogels are used to adsorb oil from water .
- Separation Process: The effectiveness of the separation is evaluated in controlled conditions . Results Summary: The hydrogels have demonstrated high efficiency in separating oil from water, indicating their potential use in environmental cleanup and water treatment .
These additional applications further demonstrate the broad utility of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid in scientific research, spanning from nanotechnology to environmental engineering. Each application leverages the unique properties of the compound to address specific research and industrial challenges, showcasing its versatility and importance in advancing various scientific fields.
Advanced Drug Formulation
Scientific Field
Pharmaceutical Sciences Application Summary: This compound is used in the development of advanced drug formulations, enhancing the stability and delivery of therapeutic agents. Methods of Application:
- Drug Conjugation: The compound is conjugated with drugs to improve their pharmacokinetic properties .
- Formulation Testing: The formulations are tested for stability, release profiles, and bioavailability . Results Summary: Enhanced drug stability and controlled release profiles have been achieved, leading to improved therapeutic outcomes .
Peptide Synthesis
Scientific Field
Organic Chemistry Application Summary: The compound serves as a building block in the synthesis of complex peptides and proteins. Methods of Application:
- Solid-Phase Peptide Synthesis (SPPS): It is used in SPPS, where the Fmoc group protects the amino acid while the peptide chain is assembled .
- Cleavage and Deprotection: After synthesis, the Fmoc group is removed to obtain the final peptide .
Biomaterials Development
Scientific Field
Biomaterials Science Application Summary: The compound is instrumental in creating new biomaterials with enhanced biocompatibility and functionality. Methods of Application:
- Material Synthesis: New materials are synthesized by incorporating the compound into polymer matrices .
- Biocompatibility Testing: The materials are tested for their interaction with biological systems . Results Summary: The synthesized materials have shown promising biocompatibility and potential for various biomedical applications .
Molecular Self-Assembly
Scientific Field
Physical Chemistry Application Summary: The compound is used to study molecular self-assembly processes, which are fundamental to the development of nanoscale materials and devices. Methods of Application:
- Self-Assembly Studies: The compound is used in experiments to understand the driving forces behind self-assembly .
- Characterization: Techniques such as atomic force microscopy (AFM) are used to characterize the self-assembled structures . Results Summary: Insights into molecular self-assembly have been gained, contributing to the design of novel materials and devices .
Proteomics
Scientific Field
Proteomics Application Summary: This compound is utilized in proteomics to modify proteins for better characterization and analysis. Methods of Application:
- Protein Modification: The compound is used to attach Fmoc groups to proteins, aiding in their separation and identification .
- Proteomic Analysis: Modified proteins are analyzed using techniques like mass spectrometry . Results Summary: The modifications have improved the analysis of protein mixtures, leading to advancements in the field of proteomics .
Chemical Sensors
Scientific Field
Analytical Chemistry Application Summary: The compound is incorporated into chemical sensors for the detection of various analytes. Methods of Application:
- Sensor Fabrication: Sensors are fabricated using the compound to create sensitive and selective detection surfaces .
- Analyte Detection: The sensors are tested for their ability to detect specific analytes with high accuracy . Results Summary: The developed sensors have shown high sensitivity and selectivity, making them useful for environmental monitoring and diagnostics .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOMNBRJPAICIT-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid | |
CAS RN |
1217603-41-2 | |
| Record name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



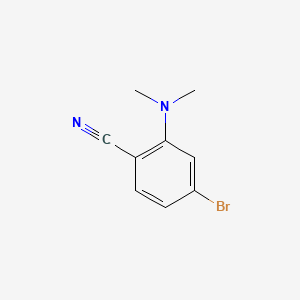
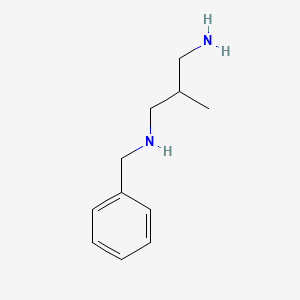
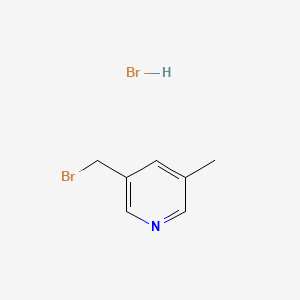
![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)
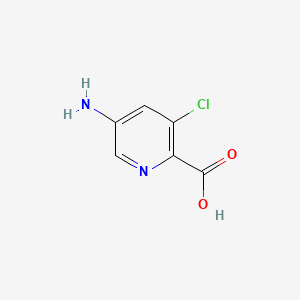
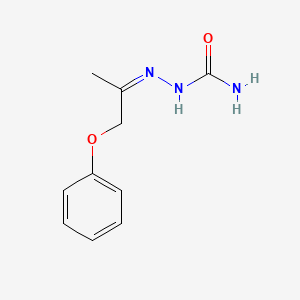
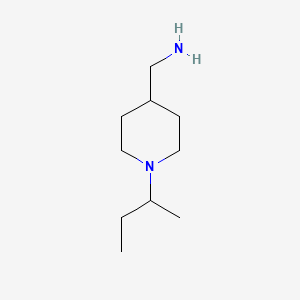
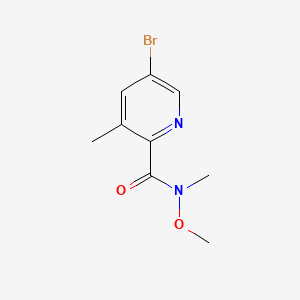

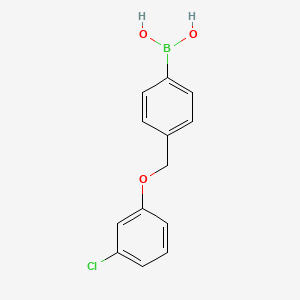
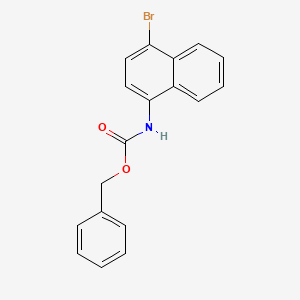
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde](/img/structure/B577826.png)
